BenchChemオンラインストアへようこそ!

2-(4-Hydroxy-3-iodophenyl)acetic acid

Biomarker Discovery Congenital Hypothyroidism Iodine Metabolism

2-(4-Hydroxy-3-iodophenyl)acetic acid (IHPA) is the validated urinary metabolite of mono-iodotyrosine (MIT). Its specific mono-iodinated scaffold enables differentiation from non-iodinated and di-iodinated analogs in LC-MS/MS assays for congenital hypothyroidism (Dehal1 deficiency). Procure as a certified reference standard for thyroid biomarker quantification or as a key intermediate for asymmetric thyromimetic synthesis.

Molecular Formula C8H7IO3
Molecular Weight 278.04 g/mol
CAS No. 19039-15-7
Cat. No. B045715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxy-3-iodophenyl)acetic acid
CAS19039-15-7
Synonyms(4-Hydroxy-3-iodophenyl)acetic Acid;  (4-Hydroxy-3-iodophenyl)benzeneacetic Acid; 
Molecular FormulaC8H7IO3
Molecular Weight278.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)I)O
InChIInChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
InChIKeyKIPADRQQDNIBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7): A Critical Iodinated Phenylacetic Acid Intermediate for Thyroid Hormone Research and Beyond


2-(4-Hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7), also known as 3-iodo-4-hydroxyphenylacetic acid (IHPA), is a mono-iodinated phenylacetic acid derivative with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol. It is structurally characterized by a phenolic hydroxyl group and a carboxylic acid moiety on a phenyl ring bearing a single iodine atom at the 3-position relative to the hydroxyl. This compound serves as a key intermediate in the synthesis of thyroid hormone derivatives, specifically thyroxine (T4) analogs, and has been identified as a primary urinary metabolite of mono-iodotyrosine (MIT) in vivo, establishing its relevance as a potential non-invasive biomarker. [1]

2-(4-Hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7) Cannot Be Replaced by Non-Iodinated or Di-Iodinated Analogs: The Crucial Role of Mono-Iodination in Specificity


The specific iodine substitution pattern of 2-(4-Hydroxy-3-iodophenyl)acetic acid (IHPA) dictates its unique biochemical role and synthetic utility, rendering it non-interchangeable with closely related analogs like non-iodinated 4-hydroxyphenylacetic acid or di-iodinated 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA). While the non-iodinated parent compound is a common metabolite and industrial intermediate, it lacks the necessary iodine atom for applications requiring radiolabeling, specific mass, or involvement in iodotyrosine metabolic pathways. Conversely, the di-iodinated Di-IHPA, while also a metabolite, is derived from di-iodotyrosine (DIT) and represents a distinct biomarker with a different molecular mass and metabolic origin. [1] The selection of IHPA is therefore mandated by the specific need for a mono-iodinated scaffold that precisely mimics the MIT metabolite, is suitable for constructing asymmetric thyroid hormone analogs, or provides a unique mass spectrometry signal distinguishable from both its non-iodinated and di-iodinated counterparts. [2]

Quantitative Differentiation Guide for 2-(4-Hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7) Versus Closest Analogs


Urinary Metabolite Identification: IHPA as a Specific Biomarker for Mono-Iodotyrosine (MIT) Catabolism Versus Di-IHPA

The compound (IHPA) is established as the primary urinary metabolite of mono-iodotyrosine (MIT) in vivo, directly distinguishing its biochemical origin from 3,5-diiodo-4-hydroxyphenylacetic acid (Di-IHPA), which is the corresponding metabolite of di-iodotyrosine (DIT). [1] This specificity allows for differential monitoring of MIT vs. DIT catabolism, a capability not offered by either the non-iodinated or di-iodinated analogs. [2]

Biomarker Discovery Congenital Hypothyroidism Iodine Metabolism

Disease Model Validation: Significantly Elevated Urinary IHPA Concentrations in Dehal1 Knockout Mice

In a direct disease model comparison, urinary concentrations of IHPA were found to be significantly higher in Dehal1 knockout mice compared to wild-type controls, quantitatively confirming its utility as a diagnostic biomarker. [1] While Di-IHPA was also elevated, IHPA was detected in larger quantities and was suggested to hold more clinical significance than previously identified biomarkers like MIT itself. [2] The study notes that the concentration of urinary IHPA was significantly higher in Dehal1 knockout mice, underscoring its potential as a non-invasive diagnostic marker for congenital hypothyroidism caused by Dehal1 deficiency. [3]

Disease Models Iodotyrosine Deiodinase Deficiency Translational Research

Molecular Mass Differentiation: Enabling Selective MS Detection Versus Non-Iodinated and Di-Iodinated Analogs

The precise molecular mass of IHPA (278.04 g/mol for C8H7IO3) provides a distinct analytical window that separates it from both its non-iodinated precursor 4-hydroxyphenylacetic acid (152.15 g/mol) and the di-iodinated metabolite Di-IHPA (403.94 g/mol for C8H6I2O3). This mass difference allows for unambiguous identification and quantification via mass spectrometry in complex biological matrices, such as urine, where all three species may be present. [1] In the reported study, the isotope dilution mass spectrometric (IDMS) assay was developed specifically for the 'sensitive and specific measurement' of IHPA in urine, highlighting the necessity of its unique mass for assay specificity. [2]

Mass Spectrometry Analytical Chemistry Metabolomics

Synthetic Utility: Defined Intermediate for Thyroxine Derivatives Versus Alternative Halogenation Patterns

IHPA is specifically cited as an intermediate in the synthesis of thyroxine (T4) derivatives, where the mono-iodination pattern is a prerequisite for constructing asymmetric, partially-iodinated thyroid hormone analogs with potential metabolic regulatory effects. This specific role cannot be fulfilled by the non-iodinated analog, which would lead to a completely different product, or the di-iodinated analog, which is typically an intermediate for symmetric, fully-iodinated structures like tiratricol (3,3',5-triiodothyroacetic acid). [1] The presence of a single iodine atom in IHPA provides a regioselective handle for further functionalization and conjugation, which is essential for building specific, non-natural thyroid hormone mimetics. [2]

Medicinal Chemistry Organic Synthesis Thyroid Hormone Analogs

Defined Application Scenarios for 2-(4-Hydroxy-3-iodophenyl)acetic acid (CAS 19039-15-7) Based on Comparative Evidence


Preclinical Biomarker Development for Iodotyrosine Dehalogenase-1 (Dehal1) Deficiency

Use IHPA as a primary analyte in developing a non-invasive, urine-based diagnostic test for congenital hypothyroidism caused by Dehal1 deficiency. The evidence shows IHPA is the specific metabolite of MIT, and its urinary concentration is significantly elevated in a Dehal1 knockout mouse model. [1] This application requires the mono-iodinated IHPA to distinguish the MIT catabolism pathway from that of DIT (represented by Di-IHPA).

Mass Spectrometry Method Development and Validation for Iodine Metabolism Studies

Employ IHPA as a certified reference material or calibration standard for developing and validating high-sensitivity GC-MS or LC-MS/MS assays to quantify MIT metabolites in biological fluids. The distinct molecular mass of 278.04 g/mol allows for the creation of a specific and interference-free quantitative method, which is essential for clinical and translational research in thyroidology. [2]

Synthesis of Asymmetric Thyromimetic Drug Candidates

Utilize IHPA as a key synthetic building block for constructing novel, partially-iodinated thyroxine analogs. The mono-iodination provides a unique point for selective coupling and conjugation, enabling the creation of non-symmetric thyromimetics that may exhibit differentiated pharmacological profiles compared to fully-iodinated compounds like tiratricol.

Development of Radiopharmaceutical Precursors

Procure IHPA as a precursor for the synthesis of radiolabeled thyroid hormone analogs for use in imaging or receptor binding studies. The presence of a single iodine atom allows for isotopic exchange or the introduction of radioactive iodine isotopes (e.g., 125I, 131I) to create high-specific-activity probes for in vitro and in vivo applications. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxy-3-iodophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.